molecular formula C8H7F4N3S B15205732 4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide

4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide

Katalognummer: B15205732
Molekulargewicht: 253.22 g/mol
InChI-Schlüssel: SQMYDWZHTYMJNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide is an organic compound that features a thiosemicarbazide group attached to a fluorinated aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide typically involves the reaction of 4-fluoro-2-trifluoromethylphenyl isocyanate with thiosemicarbazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The thiosemicarbazide group can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of 4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
  • 4-Fluoro-2-(trifluoromethyl)phenol
  • 4-Fluoro-2-(trifluoromethyl)phenylboronic acid

Uniqueness

4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide is unique due to the presence of both a fluorinated aromatic ring and a thiosemicarbazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H7F4N3S

Molekulargewicht

253.22 g/mol

IUPAC-Name

1-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C8H7F4N3S/c9-4-1-2-6(14-7(16)15-13)5(3-4)8(10,11)12/h1-3H,13H2,(H2,14,15,16)

InChI-Schlüssel

SQMYDWZHTYMJNI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C(F)(F)F)NC(=S)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.